2-Propanol-2-d1 (CAS 3972-26-7) is a specifically mono-deuterated secondary alcohol characterized by a single deuterium atom located exclusively at the methine carbon (C2) . In chemical procurement, it is primarily sourced as a high-precision mechanistic probe for identifying rate-determining steps (RDS) and mapping hydrogen transfer pathways in both chemocatalysis and biocatalysis [1]. By isolating isotopic substitution to the α-carbon, this compound allows researchers to accurately measure primary kinetic isotope effects (KIE) during oxidation and transfer hydrogenation reactions without the confounding variables introduced by fully deuterated or hydroxyl-deuterated analogs [1].
When probing hydrogen transfer mechanisms, substituting 2-propanol-2-d1 with generic alternatives severely compromises data integrity[1]. Using unlabeled 2-propanol completely obscures the primary kinetic isotope effect (KIE) associated with C-H bond cleavage at the secondary carbon, making it impossible to identify the rate-limiting step[2]. Conversely, employing fully deuterated 2-propanol-d8 introduces confounding secondary KIEs from the six methyl deuterons and complicates mass spectrometry analysis due to rapid O-D exchange in protic environments[1]. Furthermore, 2-propanol-O-d1 only tracks hydroxyl proton dynamics, failing to illuminate the critical α-hydride transfer step [1]. Therefore, 2-propanol-2-d1 is the strict procurement requirement for isolating primary methine C-H bond activation without isotopic leakage.
In steady-state kinetic evaluations of Rhodococcus ruber alcohol dehydrogenase A (ADH-A), the use of 2-propanol-2-d1 enables the precise isolation of the hydride transfer step. Compared to unlabeled 2-propanol, the methine-deuterated analog yields a primary kinetic isotope effect (k_cat(H)/k_cat(D)) of 3.1 for the wild-type enzyme, and up to 13 for engineered variants [1]. This direct head-to-head comparison confirms that C-H bond cleavage is the rate-limiting step, a differentiation impossible to make with O-d1 or unlabeled baselines[1].
| Evidence Dimension | Primary Kinetic Isotope Effect (k_cat(H) / k_cat(D)) |
| Target Compound Data | KIE = 3.1 (Wild-type) to 13 (Engineered variants) |
| Comparator Or Baseline | Unlabeled 2-propanol (Baseline = 1.0) |
| Quantified Difference | 3.1x to 13x reduction in catalytic turnover rate |
| Conditions | Steady-state enzyme kinetics for ADH-A oxidation |
Validates the compound as a precise tool for screening engineered alcohol dehydrogenases by isolating the hydride transfer step.
During catalytic transfer hydrogenation (CTH) of N-heterocycles and ketones, 2-propanol-2-d1 acts as an unambiguous isotopic tracer. Studies utilizing 2-propanol-2-d1 demonstrate exclusive deuterium incorporation at the target substrate's α-carbon (e.g., >80% incorporation in acetophenone reduction), whereas the comparator 2-propanol-O-d1 yields zero carbon-bound deuterium [REFS-2, REFS-3]. This contrast definitively proves a monohydride transfer mechanism originating from the secondary carbon rather than the hydroxyl group [1].
| Evidence Dimension | Substrate Carbon Deuterium Incorporation |
| Target Compound Data | >80% D-incorporation at substrate α-carbon |
| Comparator Or Baseline | 2-propanol-O-d1 (0% D-incorporation at α-carbon) |
| Quantified Difference | Absolute mechanistic divergence (C-H vs O-H transfer) |
| Conditions | Catalytic transfer hydrogenation (e.g., Pt-ReOx or quinazolinone systems) |
Essential for distinguishing monohydride (C-H cleavage) from dihydride or O-H initiated mechanisms in catalyst development.
In aqueous radiolysis models, 2-propanol-2-d1 exhibits a profound resistance to hydroxyl radical-induced chain dehydration compared to unlabeled 2-propanol. At an absorbed dose rate of 0.110 Gy/s, the formation of acetone from 2-propanol-2-d1 shows a massive kinetic isotope effect of 8.9 to 15.3 (at 0.1 M and 1.0 M concentrations, respectively)[1]. This quantitative suppression demonstrates the critical role of the α-hydrogen in propagating radical chain reactions in vicinal diol models [1].
| Evidence Dimension | Kinetic Isotope Effect in Acetone Formation |
| Target Compound Data | KIE = 8.9 (0.1 M) to 15.3 (1.0 M) |
| Comparator Or Baseline | Unlabeled 2-propanol (Baseline rate) |
| Quantified Difference | 8.9-fold to 15.3-fold reduction in radical chain propagation |
| Conditions | Indirect γ-radiolysis by hydroxyl radicals in deaerated aqueous solution (pH 7.0) |
Demonstrates its utility in modeling the isotopic reinforcement of biomolecules against radiation-induced oxidative damage.
Directly downstream of the enzymatic KIE evidence, this compound is procured for pre-steady-state and steady-state kinetic assays to identify rate-limiting hydride transfer steps in engineered alcohol dehydrogenases [1].
Following its ability to map α-hydride transfer, it is utilized as the primary hydrogen donor probe to elucidate monohydride transfer mechanisms in transition-metal and metal-free catalytic systems [2].
Based on its profound suppression of chain dehydration, it is applied in radiation chemistry to study the inhibition of free-radical chain reactions via isotopic reinforcement at the α-carbon in vicinal diol models [3].
Flammable;Irritant